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An In-depth Technical Guide to the Pharmacological Profile of Methadone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Matadine	
Cat. No.:	B1219934	Get Quote

Disclaimer: Initial searches for "**Matadine**" yielded insufficient pharmacological data to generate an in-depth technical guide. The following guide has been prepared on the assumption that "**Matadine**" was a typographical error for "Methadone," a well-researched pharmaceutical agent with a robust body of available scientific literature.

This document provides a comprehensive overview of the pharmacological properties of methadone, intended for researchers, scientists, and professionals in drug development. It covers its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

Methadone is a synthetic opioid agonist with a long history of use in the management of opioid use disorder (OUD) and for the treatment of chronic pain.[1] Its unique pharmacological profile, characterized by a long half-life and dual mechanism of action, distinguishes it from other opioids and contributes to its therapeutic efficacy. This guide will delve into the molecular and physiological basis of methadone's effects.

Mechanism of Action

Methadone's pharmacological effects are primarily mediated through its interaction with two key targets in the central nervous system: the μ -opioid receptor (MOR) and the N-methyl-D-aspartate (NMDA) receptor.



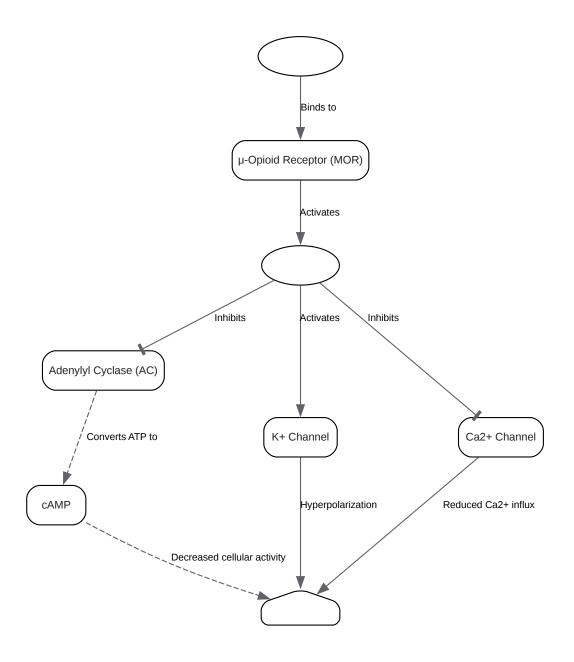




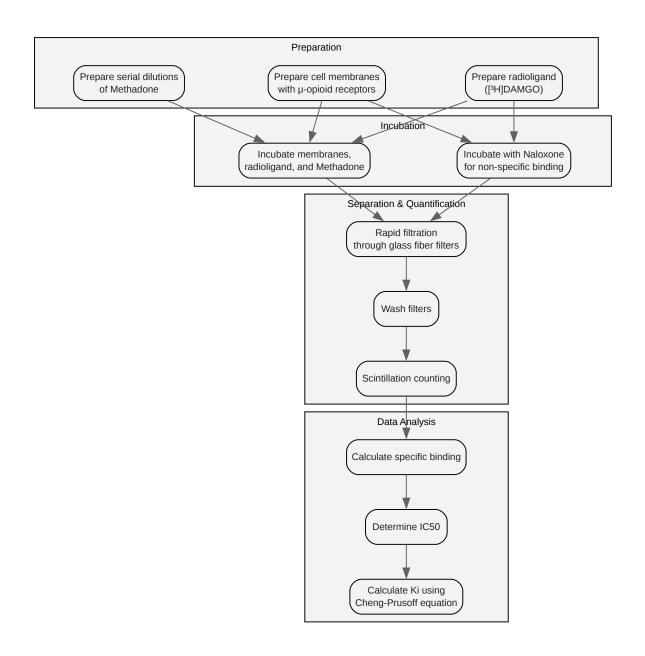
- μ-Opioid Receptor Agonism: Methadone is a full agonist at the μ-opioid receptor.[2] The (R)-enantiomer of methadone has a significantly higher affinity for the MOR than the (S)-enantiomer and is primarily responsible for its opioid effects, including analgesia and the suppression of withdrawal symptoms.[3][4] Activation of the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels, resulting in a reduction in neuronal excitability and neurotransmitter release.
- NMDA Receptor Antagonism: Both enantiomers of methadone act as non-competitive
 antagonists at the NMDA receptor, binding to the MK-801 site within the ion channel.[5][6]
 This action is thought to contribute to its efficacy in treating neuropathic pain and may play a
 role in mitigating the development of tolerance to its opioid effects.[7]

Below is a diagram illustrating the primary signaling pathway of methadone's action at the μ -opioid receptor.









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